4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid
Description
4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid is a synthetic amide derivative featuring a nitrobenzyl substituent attached to the 4-oxobutanoic acid backbone. The nitro group (-NO₂) at the benzyl position confers electron-withdrawing properties, influencing reactivity, solubility, and biological interactions. Similar compounds, such as those with chlorophenyl, acetylphenyl, or ethylphenyl substituents, exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and UV-filtering properties .
Properties
IUPAC Name |
4-[(3-nitrophenyl)methylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-10(4-5-11(15)16)12-7-8-2-1-3-9(6-8)13(17)18/h1-3,6H,4-5,7H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNBCFNZFJFZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of 4-Oxobutanoic Acid
The most straightforward route involves the amidation of 4-oxobutanoic acid with 3-nitrobenzylamine. This single-step reaction typically employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group. A representative procedure involves dissolving 4-oxobutanoic acid (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen, followed by sequential addition of EDC (1.2 equiv) and 3-nitrobenzylamine (1.1 equiv). The mixture is stirred at 25°C for 12–18 hours, yielding the target compound after aqueous workup and recrystallization from ethanol.
Key Considerations:
- Excess coupling agents mitigate side reactions but require careful removal during purification.
- Solvent choice impacts reaction kinetics; polar aprotic solvents like DMF enhance intermediate stability.
Nucleophilic Substitution via Activated Intermediates
An alternative pathway utilizes 4-chloro-4-oxobutanoic acid as a reactive intermediate. Treatment with 3-nitrobenzylamine in tetrahydrofuran (THF) at reflux (66°C) for 6 hours facilitates nucleophilic displacement of the chloride group. This method achieves moderate yields (55–65%) but necessitates stringent moisture control to prevent hydrolysis of the acid chloride.
Modern Methodological Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving efficiency. A protocol combining 4-oxobutanoic acid, 3-nitrobenzylamine, and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in acetonitrile under microwave conditions (100°C, 300 W, 15 minutes) achieves 85% yield. The localized heating enhances molecular collision frequency, accelerating amide bond formation.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing 4-oxobutanoic acid on Wang resin enables iterative coupling with 3-nitrobenzylamine. After cleavage with trifluoroacetic acid (TFA), the product is obtained in >90% purity. This method is scalable and reduces purification burdens, making it suitable for industrial applications.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
A comparative study of solvents (Table 1) revealed that DMF outperforms THF and dichloromethane (DCM) in yield due to its high polarity stabilizing charged intermediates. Elevated temperatures (50–60°C) further enhance reaction rates but risk nitro group decomposition.
Table 1: Solvent Impact on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.5 | 52 |
| DCM | 8.9 | 48 |
Catalytic Systems
Palladium-catalyzed coupling and enzyme-mediated approaches (e.g., Candida antarctica lipase B) have been explored. Enzymatic methods, while eco-friendly, currently offer lower yields (40–50%) due to substrate specificity limitations.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.21–7.95 (m, 4H, aromatic), 4.42 (d, 2H, CH₂), 2.65–2.40 (m, 4H, COCH₂).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity, critical for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-[(3-Aminobenzyl)amino]-4-oxobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Succinic acid and 3-nitrobenzylamine.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.
- Anticancer Activity : Research indicates that derivatives of 4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid exhibit anticancer properties. For instance, similar compounds have been tested for their ability to inhibit growth in various cancer cell lines, such as SNB-19 and OVCAR-8, demonstrating significant percent growth inhibition (PGI) values ranging from 51.88% to 86.61% .
Biochemical Applications
In biochemistry, this compound serves as a useful tool for studying enzyme activities and metabolic pathways.
- Enzyme Substrate : The compound can act as a substrate for specific enzymes, facilitating studies on enzyme kinetics and mechanisms. For example, its interactions with phospholipases can provide insights into lipid metabolism.
Table 1: Summary of Biochemical Applications
| Application | Description |
|---|---|
| Enzyme Substrate | Used to study enzyme kinetics and interactions |
| Anticancer Studies | Exhibits growth inhibition in various cancer cell lines |
Synthetic Organic Chemistry
The synthesis of this compound is notable for its utility in creating more complex molecules through various chemical reactions.
- Building Block for Peptides : The compound can be employed as a building block in peptide synthesis. Its ability to form stable amide bonds makes it valuable for constructing peptide chains that are crucial in drug development .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer potential of derivatives related to this compound. Compounds were tested against multiple cancer cell lines, revealing that modifications to the nitro group significantly affected their inhibitory activity. The most potent derivative achieved a PGI of over 80% against OVCAR-8 cells.
Case Study 2: Enzyme Interaction Analysis
In another study, the compound was used to investigate its role as a substrate for phospholipase A2. The hydrolysis of the compound resulted in measurable products that were quantified spectrophotometrically, providing insights into enzyme kinetics and substrate specificity.
Mechanism of Action
The mechanism of action of 4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The 4-oxobutanoic acid scaffold is highly versatile, with substituent variations dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects: Nitrobenzyl Groups: Compounds like 1-({4-[(3-Nitrobenzyl)oxy]benzyl}amino)-... exhibit potent anticonvulsant activity (ED₅₀: 0.0143 mmol/kg in mice) due to the electron-withdrawing nitro group enhancing receptor binding . Acetylphenyl Groups: The acetyl substituent in 4-[(4-Acetylphenyl)amino]-... contributes to anti-inflammatory and antimicrobial activities, likely through modulation of protein interactions . Chlorophenyl and Ethylphenyl Groups: These analogs (e.g., ) are less biologically characterized but serve as intermediates in drug synthesis.
Synthetic Routes: Amide derivatives are typically synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated coupling in DMF ) or condensation reactions (e.g., dihydrofuran-2,5-dione with amines ). Crystallization methods (e.g., methanol-toluene mixtures ) yield high-purity products suitable for structural analysis.
Biological Activities :
Anticonvulsant Agents
The 3-nitrobenzyloxy-substituted compound () showed significant anticonvulsant activity in murine models, with an ED₅₀ of 0.0143 mmol/kg. Its crystal structure revealed intermolecular hydrogen bonds (N-H···O, O-H···Cl) stabilizing the active conformation .
Anti-inflammatory and Antimicrobial Derivatives
The 4-acetylphenyl analog () demonstrated dual anti-inflammatory and antimicrobial effects. Its crystal structure featured a planar oxoamine group (N-C=O bond: 1.354 Å) and hydrogen-bonded dimers, critical for protein target engagement.
Biological Activity
4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a nitro group, which is known to influence its biological activity by modulating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Studies suggest that it may act as an inhibitor of specific enzymes or receptors, leading to therapeutic effects in different biological systems. The presence of the nitro group enhances its reactivity and potential interactions with nucleophiles in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds. For example, quinolone derivatives have demonstrated significant cytotoxicity against cancer cell lines, indicating that modifications like those found in this compound could yield similar results. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various nitro-substituted compounds, including derivatives of this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for antibiotic development.
- Anticancer Evaluation : A recent investigation into the cytotoxic effects of related compounds revealed that certain analogs could significantly reduce viability in breast cancer cell lines (MCF7). The study utilized MTT assays to quantify cell viability, demonstrating that these compounds induce apoptosis through reactive oxygen species (ROS) generation and cell cycle arrest in the G2/M phase .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid, and how can intermediates be purified?
- Methodology : Begin with nitrobenzylation of a succinic acid derivative. For example, react 3-nitrobenzylamine with succinic anhydride in a polar aprotic solvent (e.g., DMF) under nitrogen. Purify intermediates via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitor reaction progress by TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm purity via melting point analysis and HPLC .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology : Use ¹H/¹³C NMR to identify the nitrobenzyl proton environment (e.g., aromatic protons at δ 7.5–8.5 ppm) and the amide carbonyl (δ ~170 ppm). FT-IR can confirm the amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₁N₂O₅, expected [M+H]⁺ = 267.0721) .
Q. What solvent systems are suitable for improving solubility during biological assays?
- Methodology : The compound’s poor aqueous solubility can be mitigated using co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes. Adjust pH to 7–8 with sodium bicarbonate to enhance solubility via deprotonation of the carboxylic acid group. Pre-filter solutions (0.22 µm nylon) to avoid precipitation in cell culture media .
Advanced Research Questions
Q. How can enantiomeric impurities in synthesized batches be resolved and quantified?
- Methodology : Synthesized batches may contain R/S enantiomers due to asymmetric centers. Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) or capillary electrophoresis with cyclodextrin additives. For preparative separation, employ enzymatic resolution (e.g., lipase-mediated kinetic resolution) .
Q. What strategies address contradictory bioactivity data in cancer cell line studies?
- Methodology : Variability in IC₅₀ values may arise from differences in cell permeability or nitroreductase expression. Conduct metabolic stability assays (e.g., liver microsomes) to assess nitro group reduction. Pair with proteomics to identify protein targets (e.g., HDAC inhibition) and validate via siRNA knockdown .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of potential targets (e.g., kinases or proteases). Optimize the nitrobenzyl group’s orientation using DFT calculations (B3LYP/6-31G* basis set). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .
Q. What analytical methods detect degradation products under varying pH conditions?
- Methodology : Subject the compound to stress testing (pH 1–13, 40°C for 24h). Analyze via UPLC-PDA-MS (C18 column, 0.1% formic acid/acetonitrile gradient). Major degradation pathways include hydrolysis of the amide bond (pH >10) or nitro group reduction (pH <3). Quantify degradants using external calibration curves .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectroscopic data between synthesized batches?
- Methodology : Batch-to-batch variations in NMR shifts (~0.1–0.3 ppm) may indicate residual solvents or regioisomers. Perform 2D NMR (COSY, HSQC) to confirm connectivity. Compare with literature data for analogous nitrobenzyl compounds (e.g., 4-[(4-nitrobenzyl)oxy] derivatives) .
Q. Why do cytotoxicity assays show inconsistent results across replicate experiments?
- Methodology : Inconsistencies may stem from redox-sensitive nitro groups interacting with cellular glutathione. Include NAC (N-acetylcysteine) controls to quench ROS. Standardize assay conditions (e.g., cell passage number, serum-free media pre-treatment) and use a live/dead cell staining control .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
